molecular formula C18H20FN3O2S B12896404 4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide CAS No. 606112-40-7

4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide

Cat. No.: B12896404
CAS No.: 606112-40-7
M. Wt: 361.4 g/mol
InChI Key: KSGCCLWNXWOPHA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with a fluorine atom, a furan ring, and a piperidine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine intermediate.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a fluorine atom, furan ring, and piperidine ring in 4-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

606112-40-7

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C18H20FN3O2S/c19-14-5-3-13(4-6-14)17(23)21-15-7-9-22(10-8-15)18(25)20-12-16-2-1-11-24-16/h1-6,11,15H,7-10,12H2,(H,20,25)(H,21,23)

InChI Key

KSGCCLWNXWOPHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C(=S)NCC3=CC=CO3

Origin of Product

United States

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